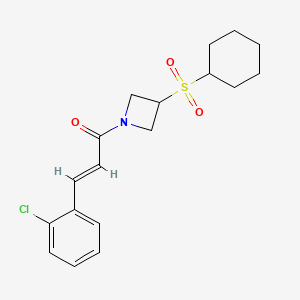

(E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure features a 2-chlorophenyl group at the β-position and a 3-(cyclohexylsulfonyl)azetidin-1-yl moiety at the α-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, is substituted with a sulfonyl group linked to a cyclohexyl group.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3S/c19-17-9-5-4-6-14(17)10-11-18(21)20-12-16(13-20)24(22,23)15-7-2-1-3-8-15/h4-6,9-11,15-16H,1-3,7-8,12-13H2/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTNHSJUNCXPLE-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one is a novel synthetic molecule with potential therapeutic applications. Its biological activity has been a subject of research, particularly focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H22ClN2O2S

- Molecular Weight : 354.89 g/mol

- IUPAC Name : (E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Activity : The sulfonamide group in the structure may contribute to anti-inflammatory effects.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| SH-SY5Y (Neuroblastoma) | 10.0 | Neuroprotection via antioxidant activity |

In Vivo Studies

In vivo studies have further corroborated the potential therapeutic benefits of this compound. A study involving murine models demonstrated the following:

Case Study: Neuroprotective Activity

A group of mice subjected to induced cerebral ischemia showed significant improvement in survival rates when treated with (E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one compared to the control group. The results are summarized below:

| Treatment Group | Survival Rate (%) | Mortality Rate (%) |

|---|---|---|

| Control | 20 | 80 |

| Treatment (10 mg/kg) | 60 | 40 |

| Treatment (20 mg/kg) | 80 | 20 |

The proposed mechanisms by which (E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one exerts its effects include:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Modulation : Interference with cell cycle progression, particularly at the G2/M checkpoint.

- Antioxidant Activity : Reduction of oxidative stress in neuronal cells, providing a protective effect against neurodegeneration.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Methoxy-substituted analogs: (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one () benefits from the electron-donating methoxy group, which enhances π-conjugation and polarizability, making it relevant for non-linear optical (NLO) applications .

- Sulfonyl-substituted analogs: The cyclohexylsulfonyl group in the target compound is strongly electron-withdrawing, which could reduce electron density in the enone system, altering reactivity and intermolecular interactions compared to methoxy or halogenated derivatives .

Heterocyclic vs. Aromatic Substituents

- Azetidine vs. Phenyl rings : Most chalcone analogs feature aromatic substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl). The azetidine ring in the target compound introduces a saturated heterocycle, which may enhance solubility or conformational rigidity compared to planar aryl groups .

Data Table: Key Structural and Electronic Properties of Selected Chalcone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.